

A Technical Guide to Hypoxanthine-13C5,15N4: Applications in Research and Drug Development

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Hypoxanthine-13C5,15N4**, a stable isotope-labeled purine derivative critical for advancing research in metabolomics, drug development, and the study of various disease states. This document outlines its chemical properties, applications, and detailed experimental methodologies.

Core Compound Specifications

Hypoxanthine-13C5,15N4 is a non-radioactive, isotopically labeled version of hypoxanthine, where five carbon atoms are replaced with Carbon-13 (¹³C) and four nitrogen atoms are replaced with Nitrogen-15 (¹⁵N). This labeling results in a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification.



Property	Value	Source
CAS Number	1987883-25-9	[1][2][3][4]
Molecular Formula	¹³ C ₅ H ₄ ¹⁵ N ₄ O	[2]
Molecular Weight	145.05 g/mol	[2]
Appearance	White to light yellow solid	[1][4]
Purity	≥99.0%	[1][3]
Storage	4°C, protect from light. In solvent, store at -20°C for 3-6 months or -80°C for up to 12 months.	[1][2][4]
Primary Application	Internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.	[5]

Applications in Research and Drug Development

The primary utility of **Hypoxanthine-13C5,15N4** lies in its application as an internal standard in stable isotope dilution assays. This technique allows for the precise and accurate quantification of its unlabeled counterpart, hypoxanthine, in complex biological matrices. Such measurements are crucial in various research areas:

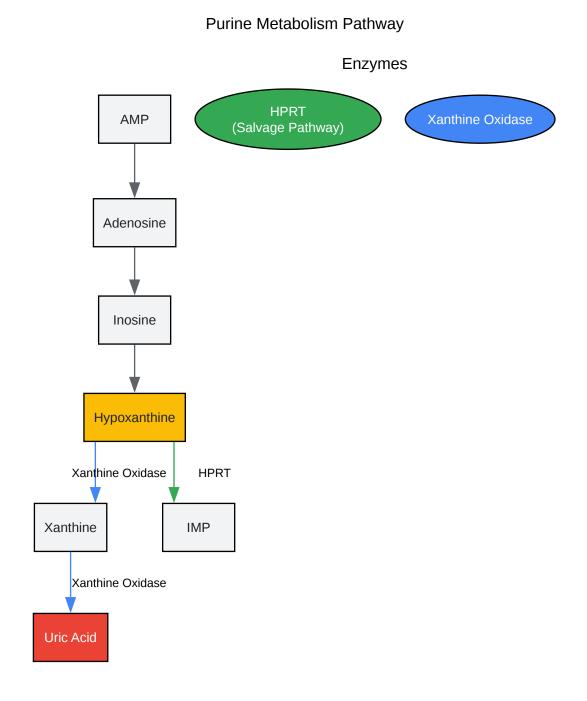
- Metabolomics and Metabolic Flux Analysis: To accurately trace the metabolic fate of purines and understand the dynamics of cellular metabolism in both healthy and diseased states.
 Stable isotope tracing is a powerful tool to elucidate metabolic pathways and quantify metabolic fluxes.[6][7]
- Biomarker Discovery: Hypoxanthine levels are implicated in several pathological conditions, including hypoxia, ischemic stroke, and certain cancers.[1][5][8] Accurate quantification using labeled standards is vital for validating its role as a biomarker.
- Drug Development: To assess the pharmacokinetic and metabolic profiles of drugs that may interact with or modulate purine metabolism.[5]



The Role of Hypoxanthine in Biological Pathways

Hypoxanthine is a key intermediate in the purine metabolism pathway. It is formed from the deamination of adenine and is a substrate for the enzyme xanthine oxidase, which converts it to xanthine and subsequently to uric acid. This pathway is a significant source of reactive oxygen species (ROS).[8] The salvage pathway, involving the enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT), recycles hypoxanthine back into the nucleotide pool.[9] Dysregulation of this pathway is associated with several diseases, including Lesch-Nyhan syndrome and gout.[9][10]





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Caption: Simplified diagram of the purine metabolism pathway highlighting the central role of hypoxanthine.

Experimental Protocols

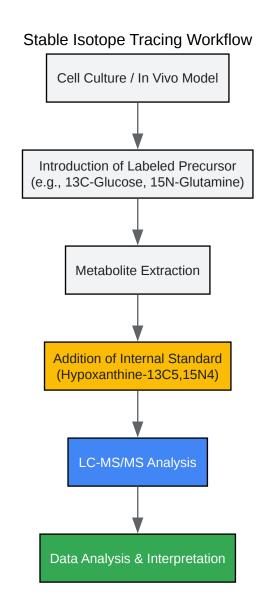
The use of **Hypoxanthine-13C5,15N4** as an internal standard is central to quantitative mass spectrometry-based methods. Below are generalized protocols for sample preparation and



analysis.

General Workflow for Stable Isotope Tracing

A typical experimental workflow for utilizing stable isotope-labeled compounds like **Hypoxanthine-13C5,15N4** involves several key stages, from initial cell culture or in vivo models to data analysis.[6]



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Caption: A generalized experimental workflow for stable isotope tracing metabolomics studies.



Sample Preparation for LC-MS/MS Quantification of Hypoxanthine

This protocol is adapted from methodologies for the analysis of purine metabolites in biological fluids.[11][12]

Materials:

- Biological sample (e.g., plasma, urine, cell lysate)
- Hypoxanthine-13C5,15N4 stock solution (concentration to be optimized based on expected endogenous levels)
- Acetonitrile (ACN), HPLC grade
- Formic acid (FA), LC-MS grade
- · Microcentrifuge tubes
- Vortex mixer
- Centrifuge

Procedure:

- Sample Thawing: Thaw frozen biological samples on ice.
- Protein Precipitation & Internal Standard Spiking: For a 50 μL plasma sample, add 150 μL of cold ACN containing a known concentration of Hypoxanthine-13C5,15N4. The ACN serves to precipitate proteins.
- Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
- Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.



- Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube or an HPLC vial for analysis.
- LC-MS/MS Analysis: Inject the prepared sample into the LC-MS/MS system.

LC-MS/MS Instrumentation and Parameters

The following table provides example parameters for the quantification of hypoxanthine. These parameters should be optimized for the specific instrument and application.

Parameter	Setting	Reference
Chromatography Column	HILIC (Hydrophilic Interaction Liquid Chromatography)	[11][12]
Mobile Phase A	Water with 0.1% Formic Acid	[13]
Mobile Phase B	Acetonitrile with 0.1% Formic Acid	[13]
Gradient	Optimized for separation of purine metabolites	
Flow Rate	0.2 - 0.4 mL/min	_
Ionization Mode	Positive Electrospray Ionization (ESI+)	_
MS/MS Transitions		_
Hypoxanthine (unlabeled)	Q1: 137.1 m/z, Q3: 119.1 m/z (example)	
Hypoxanthine-13C5,15N4	Q1: 146.1 m/z, Q3: 126.1 m/z (example)	

Note: The exact m/z values for the precursor (Q1) and product (Q3) ions should be determined empirically on the mass spectrometer being used.

Conclusion



Hypoxanthine-13C5,15N4 is an indispensable tool for researchers and scientists in the fields of metabolomics, clinical diagnostics, and drug development. Its use as an internal standard enables the robust and reliable quantification of hypoxanthine, providing critical insights into purine metabolism and its role in health and disease. The methodologies outlined in this guide provide a foundation for the integration of this powerful analytical tool into diverse research applications.

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